
N-Allyl-3-aminobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-3-aminobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O2S. It is a derivative of benzenesulfonamide, where an allyl group is attached to the nitrogen atom of the sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Allyl-3-aminobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-3-aminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of allyl-substituted derivatives .
Applications De Recherche Scientifique
N-Allyl-3-aminobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Allyl-3-aminobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: Another sulfonamide derivative used as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
3-Amino-N-(tert-butyl)benzenesulfonamide: Utilized in proteomics research.
Uniqueness
N-Allyl-3-aminobenzenesulfonamide is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other sulfonamide derivatives that may lack this functional group .
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
3-amino-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h2-5,7,11H,1,6,10H2 |
Clé InChI |
BUBSIIJWWBBNEK-UHFFFAOYSA-N |
SMILES canonique |
C=CCNS(=O)(=O)C1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





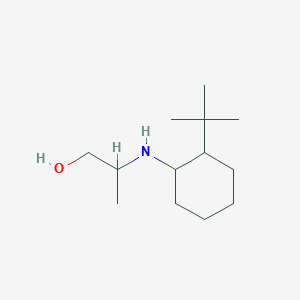
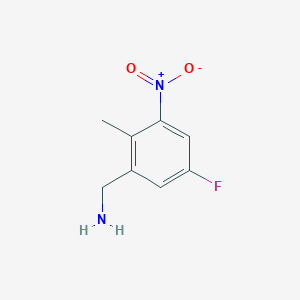
![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)


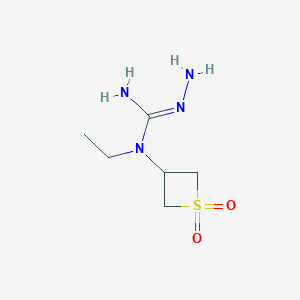
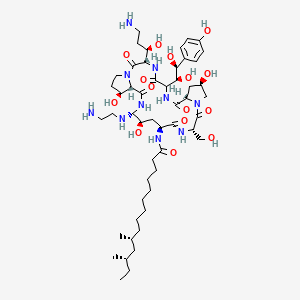
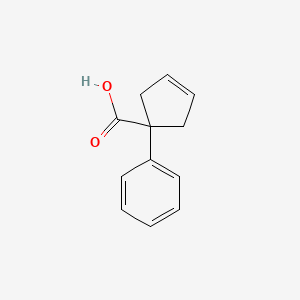
![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
